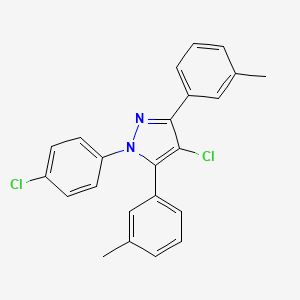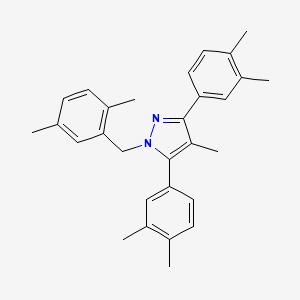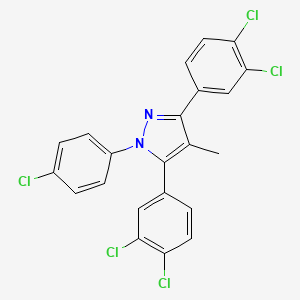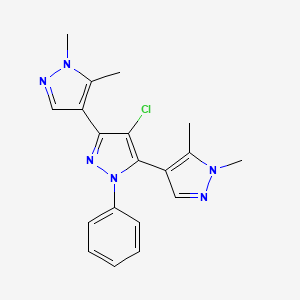
4-chloro-1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of chloro and methyl substituents on the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 4-chlorophenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction conditions often involve refluxing the reactants in solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, especially at positions ortho and para to the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-chloro-1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups can influence the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(4-chlorophenyl)-3,5-diphenyl-1H-pyrazole
- 4-chloro-1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
- 4-chloro-1-(4-chlorophenyl)-3,5-bis(2-methylphenyl)-1H-pyrazole
Uniqueness
4-chloro-1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to the specific positioning of the chloro and methyl groups on the phenyl rings
Properties
Molecular Formula |
C23H18Cl2N2 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-chloro-1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2/c1-15-5-3-7-17(13-15)22-21(25)23(18-8-4-6-16(2)14-18)27(26-22)20-11-9-19(24)10-12-20/h3-14H,1-2H3 |
InChI Key |
JQXYWDFHIFFLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10926353.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10926355.png)
![3,6-dimethyl-1-phenyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926359.png)
![(5Z)-5-(4-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10926366.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926367.png)

![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10926379.png)

![N-{2-[(cyclopentylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10926392.png)
![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B10926400.png)
![N-[1-(3-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B10926402.png)
